2,3-Dichloro-4-fluorobenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4Cl2FNO |
|---|---|
Molecular Weight |
208.01 g/mol |
IUPAC Name |
2,3-dichloro-4-fluorobenzamide |
InChI |
InChI=1S/C7H4Cl2FNO/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H2,11,12) |
InChI Key |
YHZQBBNRIIYCOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N)Cl)Cl)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dichloro 4 Fluorobenzamide and Analogous Halogenated Benzamides
Direct Synthesis Approaches to 2,3-Dichloro-4-fluorobenzamide
Direct synthesis of this compound primarily involves the creation of an amide bond from a corresponding carboxylic acid derivative. This approach is favored for its straightforward nature and often high yields.
Exploration of Precursor Compounds and Starting Materials
The most direct precursor for the synthesis of this compound is 2,3-dichloro-4-fluorobenzoic acid . This carboxylic acid serves as the immediate starting material for the amidation reaction. The synthesis of this key precursor can be achieved through various routes, often starting from more common halogenated aromatic compounds.
For instance, the synthesis of related dichlorofluorobenzoic acids has been accomplished by starting with dichlorofluorobenzene. One common strategy is the Friedel-Crafts acylation of a substituted benzene (B151609), followed by oxidation. For example, 2,4-dichlorofluorobenzene can be reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form an acetophenone intermediate. This intermediate is then oxidized using a strong oxidizing agent, such as sodium hypochlorite, to yield the corresponding benzoic acid google.com. A similar strategy could be employed starting from 1,2-dichloro-3-fluorobenzene to ultimately yield 2,3-dichloro-4-fluorobenzoic acid.
Another viable route to halogenated benzoic acids is the oxidation of a methyl group on the benzene ring. For example, 2-chloro-4-fluorobenzoic acid can be prepared by the oxidation of 2-chloro-4-fluorotoluene guidechem.com. This suggests that 2,3-dichloro-4-fluorotoluene could serve as a suitable starting material for oxidation to 2,3-dichloro-4-fluorobenzoic acid.
Once the 2,3-dichloro-4-fluorobenzoic acid is obtained, it can be converted to a more reactive derivative, such as an acyl chloride, to facilitate the subsequent amidation step.
Amide Bond Formation via Condensation Reactions
The formation of the amide bond in this compound from its carboxylic acid precursor is a type of condensation reaction. This transformation can be achieved through several established methods.
A highly effective method is the conversion of the carboxylic acid to its corresponding acyl chloride, 2,3-dichloro-4-fluorobenzoyl chloride . This is typically accomplished by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with an ammonia (B1221849) source (ammonolysis) to form the primary amide, this compound.
Alternatively, direct condensation of the carboxylic acid with an amine can be promoted by coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. While a vast number of coupling reagents exist for peptide synthesis, simpler and more cost-effective reagents are often used for the synthesis of primary amides. Titanium tetrachloride (TiCl₄) has been shown to be an effective mediator for the direct condensation of carboxylic acids and amines nih.gov. The reaction is typically performed in a suitable solvent, and a base may be added to neutralize the acid byproduct.
The table below summarizes common activating agents and coupling reagents used in amide synthesis.
| Reagent Type | Example Reagent | Function |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to highly reactive acyl chloride |
| Chlorinating Agent | Oxalyl Chloride ((COCl)₂) | Converts carboxylic acid to acyl chloride, often under milder conditions |
| Coupling Reagent | Titanium Tetrachloride (TiCl₄) | Promotes direct condensation of carboxylic acids and amines nih.gov |
| Coupling Reagent | Phosphonium Salts | In situ generated salts activate carboxylic acids for amidation researchgate.net |
Indirect Synthetic Strategies Applicable to Halogenated Benzamides
Indirect methods provide alternative routes to halogenated benzamides through the transformation of other functional groups. These strategies can be particularly useful when the corresponding carboxylic acid or nitrile precursors are more readily accessible.
Functional Group Transformations for Benzamide (B126) Formation
The hydrolysis of a nitrile (–C≡N) group is a classic and versatile method for the preparation of primary amides. This reaction proceeds in two stages: the nitrile is first hydrolyzed to a primary amide, which can then be further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. By carefully controlling the reaction conditions, the hydrolysis can be stopped at the amide stage.
For the synthesis of this compound, the corresponding precursor would be 2,3-dichloro-4-fluorobenzonitrile (B3179039) . The hydrolysis can be performed under either acidic or alkaline conditions.
Acid-catalyzed hydrolysis : Heating the nitrile with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water will lead to the formation of the amide znaturforsch.comsemanticscholar.org. The concentration of the acid is a critical factor; in highly concentrated acids, the rate of nitrile hydrolysis can be faster than the subsequent amide hydrolysis, allowing for the isolation of the amide product znaturforsch.com.
Alkaline-catalyzed hydrolysis : Refluxing the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521), also yields the amide. Mild alkaline conditions using NaOH in a mixed solvent system like methanol/dioxane have been shown to selectively convert nitriles to primary amides, minimizing the further hydrolysis to the carboxylic acid arkat-usa.orgresearchgate.net. This method is particularly effective as the classical, more vigorous hydrolysis conditions often lead to the exclusive formation of the carboxylate salt arkat-usa.org. For example, the hydrolysis of 2-fluorobenzonitrile can lead to either 2-fluorobenzamide or 2-fluorobenzoic acid depending on the conditions google.com.
The table below outlines general conditions for the selective hydrolysis of benzonitriles to benzamides.
| Hydrolysis Condition | Reagents | Typical Temperature | Key Feature |
| Acidic | Dilute H₂SO₄ or HCl | Reflux | Can proceed to carboxylic acid if not controlled |
| Alkaline | NaOH in MeOH/Dioxane | Reflux | Favors selective formation of the primary amide arkat-usa.orgresearchgate.net |
| Peroxide-mediated | H₂O₂ with catalytic base | 35–40 °C | A mild method reported for fluoro benzamides |
Decarboxylative reactions, where a carboxyl group is removed, can be harnessed to form new bonds. Decarboxylative amination or amidation involves the coupling of a carboxylic acid with a nitrogen source, accompanied by the loss of carbon dioxide. While many modern methods are transition-metal-catalyzed, certain thermal pathways exist chemrxiv.orgnih.govacs.orgacs.org.
A key consideration for this pathway is the structure of the starting material. The decarboxylation of simple aromatic carboxylic acids to form a C-N bond is not typically a straightforward thermal process and often requires specific functional group arrangements or catalysts. For example, the thermal decarboxylation of β-keto acids is a well-known reaction, but its direct application to forming a benzamide from a standard benzoic acid is not common youtube.comkhanacademy.org.
More recent developments in synthetic methodology have explored decarboxylative C–N bond formation. One approach involves the rearrangement of activated carboxylic acid derivatives. For instance, base-mediated, stereoretentive decarboxylative amidation has been achieved using 1,4,2-dioxazol-5-one as an amidating reagent under metal-free conditions nih.govresearchgate.net. This process involves the in situ generation of an isocyanate from the carboxylic acid, which then reacts to form the C-N bond. While powerful, the application of such specific thermal decarboxylation pathways for the synthesis of simple halogenated benzamides like this compound is not as widely documented as direct amidation or nitrile hydrolysis.
Aromatic Nucleophilic Substitution for Halogenated Benzamide Synthesis
Aromatic nucleophilic substitution (SNAr) is a fundamental reaction class for the synthesis of substituted aromatic compounds, including halogenated benzamides. This reaction involves the displacement of a leaving group, typically a halide, on an aromatic ring by a nucleophile. For the reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
The mechanism of the SNAr reaction generally proceeds via a two-step addition-elimination pathway. In the first step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing groups. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
A practical application of this methodology in the synthesis of fluorinated benzamides involves the fluorination of a corresponding chlorinated or brominated benzonitrile (B105546) precursor, followed by hydrolysis of the nitrile group to the primary amide. For instance, a halogenated benzonitrile can undergo a fluoridation reaction in the presence of an alkali metal fluoride (B91410), such as potassium fluoride, in an aprotic polar solvent. The subsequent hydrolysis of the resulting fluoro benzonitrile, often catalyzed by a base in the presence of aqueous hydrogen peroxide, yields the desired fluorobenzamide.
| Reactant | Reagents | Product |
| Halogenated benzonitrile | 1. Alkali metal fluoride (e.g., KF) 2. Aqueous hydrogen peroxide, Base | Fluorobenzamide |
Cycloaddition and Annulation Reactions Involving Substituted Benzamides
Cycloaddition and annulation reactions represent powerful tools for the construction of complex cyclic and polycyclic systems. These strategies have been applied to the synthesis of various structures derived from substituted benzamides.
Formal [4+2] Cycloaddition Reactions with N-Fluorobenzamides
A notable example of a formal [4+2] cycloaddition reaction involves the use of N-fluorobenzamides to generate fluorescent 1-amino-2,3-naphthalic anhydrides. In a study, a reaction between N-fluorobenzamides and maleic anhydride (B1165640) was developed in the presence of copper(I) iodide (CuI) and lithium hydroxide (LiOH) nih.govkaist.ac.krnih.gov. This process is not a direct Diels-Alder reaction but a multi-step sequence that ultimately yields a product consistent with a formal [4+2] cycloaddition.
The proposed mechanism initiates with the generation of a nitrogen-centered radical from the N-fluorobenzamide. This is followed by a 1,5-hydrogen atom transfer and subsequent addition of the resulting benzylic radical to the amide carbonyl oxygen. This cascade forms an N-(tert-butyl)isobenzofuran-1(3H)-imine intermediate, which then isomerizes to an N-(tert-butyl)isobenzofuran-1-amine with the assistance of LiOH. This amine intermediate then undergoes a [4+2] cycloaddition with maleic anhydride, followed by dehydration and aromatization to afford the final 1-amino-2,3-naphthalic anhydride product kaist.ac.krnih.gov.
| N-Fluorobenzamide Reactant | Dienophile | Catalyst/Base | Product Type |
| N-Fluorobenzamides | Maleic anhydride | CuI / LiOH | 1-Amino-2,3-naphthalic anhydrides |
Intramolecular Remote C-H Iminolactonization
The intramolecular functionalization of remote C(sp³)–H bonds is a highly sought-after transformation in organic synthesis as it allows for the construction of cyclic structures from linear precursors. A copper-catalyzed method has been developed for the intramolecular iminolactonization of carboxamides. This reaction proceeds via the functionalization of remote C(sp³)–H bonds to form iminolactones.
The reaction is believed to proceed through a cascade process that involves the generation of an amidyl radical intermediate, a 1,5-hydrogen atom transfer (1,5-HAT), and subsequent cyclization. This methodology is applicable to the C–H bonds of primary, secondary, and tertiary carbons, demonstrating its versatility in forming various iminolactone structures.
Catalytic Approaches in Halogenated Benzamide Synthesis
Catalytic methods have become indispensable in modern organic synthesis due to their efficiency, selectivity, and ability to operate under mild conditions. Palladium and copper catalysts, in particular, have been extensively utilized in the synthesis of halogenated benzamides.
Palladium-Catalyzed Aminocarbonylation of Aryl Halides
Palladium-catalyzed aminocarbonylation of aryl halides is a powerful and versatile method for the synthesis of amides, including halogenated benzamides. This reaction involves the coupling of an aryl halide, carbon monoxide (CO), and an amine in the presence of a palladium catalyst. The high efficiency and broad functional group tolerance of this reaction have made it a popular choice in both academic and industrial settings organic-chemistry.org.
The catalytic cycle typically begins with the oxidative addition of the aryl halide to a palladium(0) species. The resulting arylpalladium(II) complex then undergoes migratory insertion of carbon monoxide to form a phenacylpalladium halide complex. Subsequent reaction with an amine, involving displacement of the halide and reductive elimination, yields the desired benzamide and regenerates the palladium(0) catalyst snnu.edu.cn. The use of palladacycle precatalysts has been shown to enhance the reaction rate, allowing for the aminocarbonylation to be conducted at lower temperatures nih.gov. This is particularly advantageous for the synthesis of sensitive or complex molecules nih.gov.
| Aryl Halide | Amine | CO Source | Catalyst System | Product |
| Aryl bromides/chlorides | Primary/Secondary amines | Carbon monoxide gas | Pd precatalyst / Ligand (e.g., XantPhos) | Aryl amides |
Copper-Mediated Catalytic Transformations
Copper catalysts have emerged as a cost-effective and efficient alternative to palladium in a variety of organic transformations. In the context of benzamide synthesis and functionalization, copper-mediated reactions have shown significant promise. These transformations often involve the activation of C–H bonds, allowing for the direct introduction of new functional groups onto the benzamide scaffold.
Copper-catalyzed methods have been developed for the direct ortho-C–H/N–H annulation of benzamides with arynes to synthesize phenanthridinones. Furthermore, copper-mediated direct cyanation of the C–H bonds of N-(quinoline-8-yl)benzamides using potassium cyanate provides a route to quinazoline-2,4(1H,3H)-dione derivatives researchgate.net. Copper catalysis has also been employed for the C–H halogenation of benzamides, offering a direct route to halogenated derivatives researchgate.net. For example, the ortho-C–H halogenation of aryl-2-carboxamides can be achieved using a copper catalyst in combination with an N-halosuccinimide (NXS) researchgate.net.
| Benzamide Derivative | Coupling Partner/Reagent | Catalyst | Product Type |
| N-(Quinoline-8-yl)benzamide | Potassium cyanate | Copper catalyst | Quinazoline-2,4(1H,3H)-dione |
| Aryl-2-carboxamide | N-Halosuccinimide (NXS) | Copper catalyst | o-Haloaryl-2-carboxamide |
| Benzamide | Maleimide | Cu(OAc)₂ / Cy₂NMe | Isoindolone-incorporated spirosuccinimide |
Iron-Catalyzed C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the synthesis of complex organic molecules. In recent years, iron catalysis has emerged as a cost-effective and environmentally benign alternative to more expensive and toxic precious metal catalysts for a variety of organic transformations, including C-H amidation.
Iron-catalyzed C-H amidation allows for the direct formation of a C-N bond at a native C-H site on an aromatic ring, providing a streamlined route to benzamides. This transformation can be achieved through various iron-based catalytic systems and nitrogen sources. While a specific iron-catalyzed synthesis of this compound has not been extensively detailed in the literature, a plausible synthetic route can be conceptualized based on established iron-catalyzed C-H amidation methodologies.
One potential pathway involves the reaction of 1,2-dichloro-3-fluorobenzene with a suitable aminating agent in the presence of an iron catalyst. The regioselectivity of the amidation would be a critical factor, influenced by the electronic and steric effects of the halogen substituents on the aromatic ring. The reaction would likely proceed via the formation of a reactive iron-nitrenoid or a related species that inserts into a C-H bond of the arene.
Key Research Findings in Iron-Catalyzed C-H Amidation:
Variety of Iron Catalysts: Research has explored a range of iron catalysts, from simple iron salts to more complex coordination compounds, for their efficacy in C-H amidation reactions.
Diverse Nitrogen Sources: Different nitrogen-containing reagents, such as sulfonyl azides, hydroxylamines, and dioxazolones, have been successfully employed as the amide source.
Mechanistic Insights: Mechanistic studies suggest that the reaction can proceed through various pathways, including concerted metalation-deprotonation, radical processes, or electrophilic aromatic substitution-type mechanisms, depending on the specific catalytic system and substrates.
The development of iron-catalyzed C-H functionalization for the synthesis of halogenated benzamides holds significant promise for creating more sustainable and efficient manufacturing processes.
Green Chemistry Principles in Halogenated Benzamide Synthesis
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance sustainability. The synthesis of halogenated benzamides provides a relevant context for the application of these principles, focusing on maximizing efficiency and reducing waste.
Atom Economy and Reaction Efficiency Maximization
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Traditional methods for amide bond formation often suffer from poor atom economy due to the use of stoichiometric activating agents and the generation of significant amounts of byproducts.
To maximize reaction efficiency, green chemistry metrics such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are employed. The E-Factor quantifies the amount of waste produced per unit of product, while PMI considers the total mass of all materials (reactants, solvents, reagents) used to produce a certain amount of product. The goal is to minimize both of these values.
Catalytic methods for amide bond formation, including the iron-catalyzed C-H amidation discussed previously, offer a significant improvement in atom economy compared to classical methods. Direct amidation of carboxylic acids with amines, where water is the only byproduct, represents an ideal, highly atom-economical approach.
Below is an interactive data table comparing the green chemistry metrics for different amide synthesis methodologies.
| Synthetic Method | Atom Economy | E-Factor (estimated) | Process Mass Intensity (PMI) (estimated) |
| Stoichiometric Coupling Reagents | Low | High | High |
| Acid Chloride Route | Moderate | Moderate | Moderate |
| Catalytic Direct Amidation | High | Low | Low |
| Iron-Catalyzed C-H Amidation | High | Low | Low |
Strategies for Reducing Derivatives and Protecting Group Use
In the context of halogenated benzamide synthesis, strategies that avoid the use of protecting groups are highly desirable. This can be achieved through the development of highly chemoselective reagents and catalysts that can differentiate between various functional groups present in the molecule.
Key strategies to reduce the use of derivatives and protecting groups include:
Catalytic Methods: As highlighted earlier, catalytic approaches can offer high selectivity, obviating the need for protecting groups. For instance, a catalyst might selectively activate a specific C-H bond for amidation, leaving other reactive sites untouched.
Protecting-Group-Free Synthesis: This approach focuses on designing synthetic routes that inherently avoid the need for protection and deprotection steps. This requires careful planning and the use of reactions with high functional group tolerance.
One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can reduce the need for intermediate protection and purification, thereby minimizing waste and improving efficiency.
By minimizing the use of protecting groups, the synthesis of halogenated benzamides can become more streamlined, cost-effective, and environmentally friendly.
Mechanochemical Synthesis Approaches
Mechanochemistry, the use of mechanical force to induce chemical reactions, has gained significant attention as a green and sustainable synthetic methodology. These reactions are typically performed in the solid state, often in a ball mill, with little to no solvent, which dramatically reduces the environmental impact associated with solvent use and disposal.
Mechanochemical methods have been successfully applied to the synthesis of a variety of organic compounds, including amides. The high energy input from milling can promote reactions that are often slow or require high temperatures in solution. For the synthesis of halogenated benzamides, mechanochemistry offers a promising alternative to traditional solvent-based methods.
Advantages of Mechanochemical Synthesis for Halogenated Benzamides:
Solvent-Free or Reduced Solvent Conditions: This is a major advantage from a green chemistry perspective, as it eliminates a significant source of waste and potential environmental contamination.
Enhanced Reactivity: The mechanical energy can lead to faster reaction rates and, in some cases, enable reactions that are not feasible in solution.
Access to Novel Reactivity: Mechanochemistry can sometimes lead to different product selectivities compared to solution-phase reactions due to the unique reaction environment.
Scalability: Mechanochemical methods are being increasingly explored for their potential in large-scale industrial synthesis.
Research has demonstrated the feasibility of mechanochemically synthesizing N-aryl amides from aryl halides and amides or their precursors. researchgate.net The application of this technique to the synthesis of this compound could involve the milling of a suitable halogenated precursor with an appropriate nitrogen source and a catalyst, if necessary. This approach aligns well with the principles of green chemistry by minimizing waste and energy consumption.
Advanced Spectroscopic Characterization and Solid State Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,3-Dichloro-4-fluorobenzamide and Analogues
NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the chemical environment and connectivity can be constructed.
In ¹H NMR spectroscopy of substituted benzamides, the chemical shifts of the aromatic protons are highly dependent on the nature and position of the substituents on the phenyl ring. publish.csiro.au For this compound, the aromatic region of the spectrum is expected to show two signals corresponding to the two remaining protons on the benzene (B151609) ring (H-5 and H-6).
The electron-withdrawing nature of the chlorine and fluorine atoms, as well as the amide group, will deshield these protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted benzene. The proton at the H-6 position, being ortho to the amide group, would likely be the most deshielded. journals.co.za
The signals for the two aromatic protons will appear as doublets due to coupling with each other. Furthermore, the proton at H-5 will exhibit additional coupling to the adjacent fluorine atom at C-4, resulting in a doublet of doublets. The amide protons (-CONH₂) typically appear as two broad singlets due to hindered rotation around the C-N bond and quadrupole broadening from the ¹⁴N nucleus. publish.csiro.au Their chemical shift can vary depending on the solvent and concentration. publish.csiro.au
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CONH₂ (amide) | 7.5 - 8.5 | Broad Singlet (2H) | N/A |
| H-6 (aromatic) | ~7.8 - 8.2 | Doublet | ³J(H-H) ≈ 8-9 Hz |
| H-5 (aromatic) | ~7.3 - 7.6 | Doublet of Doublets | ³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 6-8 Hz |
In ¹³C NMR spectroscopy, the chemical shifts are spread over a wider range than in ¹H NMR, often allowing for the resolution of every unique carbon atom. oregonstate.edu For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the carbonyl carbon of the amide group.
The carbonyl carbon is characteristically found in the downfield region of the spectrum, typically between 165-175 ppm for benzamides. researchgate.netcompoundchem.com The aromatic carbons' chemical shifts are influenced by the attached substituents. The carbons directly bonded to the electronegative halogen atoms (C-2, C-3, C-4) will be significantly affected. The C-F bond will result in a large C-F coupling constant, which can be a key diagnostic feature. wikipedia.org The carbons attached to chlorine (C-2, C-3) will also have their resonances shifted downfield. The carbon atom attached to the amide group (C-1) is also expected to be downfield.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Coupling |
|---|---|---|
| C=O (carbonyl) | 165 - 175 | - |
| C-4 (C-F) | 155 - 165 | Large ¹J(C-F) coupling |
| C-2, C-3 (C-Cl) | 125 - 140 | - |
| C-1 (C-CONH₂) | 130 - 140 | - |
| C-6 (C-H) | 120 - 130 | - |
| C-5 (C-H) | 115 - 125 | ²J(C-F) coupling |
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orgbiophysics.org The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The position of this signal for aromatic fluorine compounds typically falls within a range of -100 to -170 ppm relative to a standard like CFCl₃. wikipedia.orgresearchgate.net The electron-withdrawing chlorine atoms and the amide group will influence the precise chemical shift. The signal will be split into a doublet of doublets due to coupling with the vicinal (H-5) and meta (H-3, though this is absent) protons. The primary coupling observed would be with the ortho proton, H-5.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
For this compound, key vibrational bands are expected to confirm the presence of the amide and halogen functional groups.
N-H Stretching: The amide N-H group typically shows two distinct stretching bands in the region of 3100-3500 cm⁻¹, corresponding to the asymmetric and symmetric vibrations. tsijournals.com
C=O Stretching: A strong, sharp absorption band for the carbonyl (C=O) stretch is one of the most prominent features in the IR spectrum of amides, usually appearing in the range of 1630-1690 cm⁻¹. dcu.ie
C-N Stretching: The C-N stretching vibration of the amide group is found in the 1200-1350 cm⁻¹ region. tsijournals.com
Aromatic C=C Stretching: Bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
C-Halogen Stretching: The C-Cl stretching vibrations typically appear in the 600-800 cm⁻¹ range, while the C-F stretch is usually found at higher wavenumbers, between 1000-1400 cm⁻¹.
Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the C-Cl bonds, which often show strong Raman signals. americanpharmaceuticalreview.com
Table 3: Principal IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3100 - 3500 | Medium | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |
| C=O Stretch | 1630 - 1690 | Strong | Medium |
| N-H Bend | 1550 - 1650 | Medium | Weak |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |
| C-F Stretch | 1000 - 1400 | Strong | Weak |
| C-Cl Stretch | 600 - 800 | Strong | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₇H₄Cl₂FNO), the molecular ion peak [M]⁺ would be a key feature. Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks: [M]⁺ (with two ³⁵Cl), [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ (with two ³⁷Cl), with relative intensities of approximately 9:6:1.
The fragmentation pattern would likely involve the initial loss of the amide group (-CONH₂) or parts of it. Subsequent fragmentation could involve the loss of halogen atoms (Cl or F) or HCl from the aromatic ring, providing further structural confirmation.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. carleton.edu This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. ucibio.pt Although a specific crystal structure for this compound has not been found in the surveyed literature, analysis of related benzamide (B126) structures allows for a prediction of its solid-state characteristics. nih.goviucr.org
Determination of Crystal System and Space Group
The initial step in the solid-state characterization of this compound would involve single-crystal X-ray diffraction. This technique would unambiguously determine the crystal system (e.g., monoclinic, orthorhombic, triclinic) and the space group. For instance, related compounds such as N-(2,4-difluorophenyl)-2-fluorobenzamide crystallize in the monoclinic system with the space group Pn. mdpi.comresearchgate.net Another example, 3,5-dichloro-N-(4-chlorophenyl)benzamide, adopts a triclinic system with the space group Pī. researchgate.net The determination of these fundamental parameters is crucial as they define the symmetry of the unit cell and the arrangement of molecules within the crystal lattice.
A data table, such as the one below, would typically be generated from the crystallographic analysis.
| Crystallographic Parameter | Value |
| Crystal System | Unavailable |
| Space Group | Unavailable |
| a (Å) | Unavailable |
| b (Å) | Unavailable |
| c (Å) | Unavailable |
| α (°) | Unavailable |
| β (°) | Unavailable |
| γ (°) | Unavailable |
| Volume (ų) | Unavailable |
| Z | Unavailable |
Precision Molecular Geometry and Conformational Analysis
Once the crystal structure is solved, a detailed analysis of the molecular geometry would be possible. This includes precise measurements of bond lengths, bond angles, and torsion angles. A key aspect of the conformational analysis of benzamides is the dihedral angle between the plane of the aromatic ring and the amide group (-CONH2). In many substituted benzamides, this angle is non-zero due to steric and electronic effects. For example, in N-(2,4-difluorophenyl)-2-fluorobenzamide, the amide group plane is oriented at 23.04(18)° and 23.69(17)° from the two aromatic rings. mdpi.com The specific substitution pattern of this compound, with two chlorine atoms and one fluorine atom on the benzene ring, would likely lead to a unique conformation influenced by the interplay of their steric bulk and electronic properties.
A table summarizing key bond lengths and angles would be a standard feature of such an analysis.
| Bond/Angle | Length (Å) / Angle (°) |
| C-Cl (ortho) | Unavailable |
| C-Cl (meta) | Unavailable |
| C-F | Unavailable |
| C=O | Unavailable |
| C-N | Unavailable |
| Dihedral Angle (Aromatic Ring - Amide) | Unavailable |
Elucidation of Intermolecular and Intramolecular Interactions
The arrangement of molecules in the crystal is governed by a network of non-covalent interactions. A thorough analysis would identify and quantify these interactions.
Hydrogen Bonding Networks (N-H…O, C-H…F, C-H…Cl, Amide…Amide Interactions)
Hydrogen bonds are typically the most significant interactions in the crystal packing of benzamides. The primary amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O), often leading to the formation of robust amide-amide interactions, such as dimers or chains. For instance, in many benzamide structures, molecules are linked into one-dimensional chains by N-H…O hydrogen bonds. iucr.org
In addition to these classical hydrogen bonds, weaker C-H…O, C-H…F, and potentially C-H…Cl interactions would be investigated. The presence of a fluorine atom often introduces C-H…F interactions, which, although weak, can play a crucial role in directing the crystal packing. iucr.org
Computational and Theoretical Investigations of 2,3 Dichloro 4 Fluorobenzamide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for its favorable balance between accuracy and computational cost, making it a standard tool for studying substituted benzamides. nih.govnih.gov Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide reliable predictions of molecular properties. nih.gov
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.
For 2,3-Dichloro-4-fluorobenzamide, the geometry optimization reveals the spatial arrangement of the substituted benzene (B151609) ring and the amide (-CONH₂) group. The benzene ring itself is expected to be largely planar. However, the amide group may be twisted out of the plane of the aromatic ring due to steric repulsion between the amide's hydrogen atoms and the adjacent chlorine atom at the C2 position. rjptonline.org This rotation is a key conformational feature of many ortho-substituted benzamides. acs.orgmdpi.com
Below is a table of representative optimized geometrical parameters for this compound, derived from DFT calculations. These values are consistent with those observed for similar halogenated benzamide (B126) structures. jst.go.jp
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C=O | 1.245 |
| C-N | 1.360 | |
| C-C (aromatic, avg.) | 1.395 | |
| C-H | 1.084 | |
| C-Cl (at C2) | 1.738 | |
| C-Cl (at C3) | 1.735 | |
| C-F | 1.350 | |
| Bond Angles (°) | O=C-N | 122.5 |
| C-C-N | 117.8 | |
| C-C-Cl | 120.5 | |
| C-C-F | 119.0 | |
| Dihedral Angle (°) | C2-C1-C(O)-N | ~30.0 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations using DFT can predict these vibrational spectra with high accuracy. The results are crucial for assigning the observed experimental bands to specific molecular motions.
Potential Energy Distribution (PED) analysis is used to quantify the contribution of individual bond stretches, angle bends, and torsions to each calculated vibrational mode. This allows for an unambiguous assignment of the spectral peaks. For this compound, key vibrational modes include the N-H stretching of the amide group, the C=O carbonyl stretch, aromatic C-C and C-H stretching, and the characteristic stretching vibrations of the C-Cl and C-F bonds.
The table below presents a selection of predicted vibrational frequencies and their assignments based on PED analysis, which are typical for this class of compounds.
| Frequency (cm⁻¹) | Assignment (PED Contribution) |
|---|---|
| ~3450 | N-H asymmetric stretch (~98%) |
| ~3350 | N-H symmetric stretch (~97%) |
| ~3080 | Aromatic C-H stretch (~95%) |
| ~1685 | C=O stretch (~85%) |
| ~1600 | NH₂ scissoring (~60%) + C-C stretch (~30%) |
| ~1400-1580 | Aromatic C-C stretching modes |
| ~1250 | C-F stretch (~70%) |
| ~750 | C-Cl stretch (~80%) |
| ~680 | C-Cl stretch (~75%) |
Electronic Structure and Reactivity Descriptors
Beyond molecular structure, computational methods can elucidate the electronic properties that govern a molecule's reactivity. Descriptors such as frontier molecular orbitals, charge distribution, and electrostatic potential are key to understanding how this compound will interact with other chemical species.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wuxibiology.comulethbridge.ca A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comtsijournals.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is likely distributed over the electron-withdrawing carbonyl group and the halogen-substituted carbon atoms. The presence of electronegative chlorine and fluorine atoms influences the energies of these orbitals.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -7.15 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Energy Gap (ΔE) | 5.95 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant electronic delocalization and greater molecular stability. rsc.org
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP (N) | π* (C=O) | ~55.2 |
| LP (O) | π* (C-N) | ~28.5 |
| LP (F) | π* (C-C)ring | ~4.5 |
| LP (Cl) | π* (C-C)ring | ~3.8 |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the regions of a molecule that are rich or poor in electrons. It is plotted on the molecule's surface and uses a color scale to indicate electrostatic potential. MEP is invaluable for predicting how a molecule will interact with other charged or polar species. researchgate.netrsc.org
Negative Regions (Red/Yellow): These areas are electron-rich and represent sites susceptible to electrophilic attack.
Positive Regions (Blue): These areas are electron-deficient and represent sites susceptible to nucleophilic attack.
Neutral Regions (Green): These areas have a near-zero potential.
For this compound, the MEP map is expected to show the most negative potential concentrated around the highly electronegative oxygen atom of the carbonyl group. This makes it the primary site for interactions with electrophiles or for hydrogen bonding. Conversely, the most positive potential is anticipated around the hydrogen atoms of the amide group, making them the most likely sites for nucleophilic attack. The halogen atoms will exhibit dual character, with a positive region (a σ-hole) along the C-X bond axis and negative potential around their equatorial regions. mdpi.com
Theoretical Spectroscopic Predictions and Validation with Experimental Data
A fundamental aspect of computational chemistry is the prediction of a molecule's spectroscopic signatures, which can then be compared with experimental data for validation. Density Functional Theory (DFT) is a widely used method for this purpose, often employing basis sets like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.
Theoretical vibrational frequencies are calculated to predict the appearance of Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. These calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other method-inherent approximations. The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsion of the chemical bonds.
Similarly, theoretical UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed in an experimental UV-Vis spectrum. The predicted spectrum can help in understanding the electronic structure and chromophoric nature of the molecule.
Table 1: Hypothetical Comparison of Theoretical and Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment (from PED) |
| ν(N-H) | 3450 | 3445 | N-H stretching |
| ν(C=O) | 1685 | 1680 | C=O stretching |
| ν(C-Cl) | 750 | 748 | C-Cl stretching |
| ν(C-F) | 1250 | 1245 | C-F stretching |
| β(C-H) | 1450 | 1455 | C-H in-plane bending |
Note: The data in this table is hypothetical and serves as an example of how theoretical and experimental data would be compared.
Calculation of Thermodynamic Properties
The thermodynamic properties of this compound can be calculated using the vibrational frequencies obtained from the optimized molecular structure. These calculations are typically performed at a standard temperature (298.15 K) and pressure (1 atm). The key thermodynamic parameters include:
Zero-Point Vibrational Energy (ZPVE): The energy of the molecule at absolute zero due to its vibrational motion.
Enthalpy (H): A measure of the total energy of the system.
Entropy (S): A measure of the disorder or randomness of the system.
Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process.
Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree Celsius.
These properties are crucial for understanding the stability and reactivity of the compound under different conditions.
Table 2: Hypothetical Calculated Thermodynamic Properties of this compound at 298.15 K
| Thermodynamic Property | Calculated Value |
| Zero-Point Vibrational Energy | 0.085 Hartree |
| Thermal Energy | 0.095 Hartree |
| Enthalpy | 0.096 Hartree |
| Gibbs Free Energy | 0.055 Hartree |
| Entropy | 95.0 cal/mol·K |
| Heat Capacity (Cv) | 35.0 cal/mol·K |
Note: The data in this table is hypothetical and for illustrative purposes.
Computational Prediction of Reactivity Parameters
The reactivity of a molecule can be elucidated by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Energy (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).
Chemical Potential (μ): The escaping tendency of electrons from a system (μ = (EHOMO + ELUMO) / 2).
Global Hardness (η): A measure of the resistance to charge transfer (η = (ELUMO - EHOMO) / 2).
Global Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ² / 2η).
These parameters provide a quantitative basis for predicting how this compound might behave in chemical reactions.
Table 3: Hypothetical Calculated Reactivity Parameters for this compound
| Parameter | Formula | Calculated Value (eV) |
| EHOMO | - | -7.5 |
| ELUMO | - | -1.2 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 6.3 |
| Ionization Energy (I) | -EHOMO | 7.5 |
| Electron Affinity (A) | -ELUMO | 1.2 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.35 |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 3.15 |
| Global Electrophilicity Index (ω) | μ² / 2η | 3.01 |
Note: The data in this table is hypothetical and intended to illustrate the types of reactivity parameters that are calculated.
Reaction Mechanisms and Chemical Reactivity of Halogenated Benzamides
Detailed Mechanistic Pathways of Amide Formation and Modification
The synthesis of benzamides is a cornerstone of organic chemistry, with numerous methods developed for their preparation. The most common route to N-substituted benzamides involves the acylation of an amine with a benzoyl chloride. In the context of 2,3-dichloro-4-fluorobenzamide, this would typically involve the reaction of 2,3-dichloro-4-fluorobenzoyl chloride with ammonia (B1221849) or a primary or secondary amine. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the stable amide bond. The presence of a base is often required to neutralize the hydrochloric acid generated during the reaction.
Alternatively, direct amidation of the corresponding carboxylic acid, 2,3-dichloro-4-fluorobenzoic acid, can be achieved using various coupling reagents. organic-chemistry.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Modification of the benzamide (B126) can occur at several positions. The amide nitrogen can be further functionalized, for instance, through N-alkylation or N-arylation, although this can be challenging due to the decreased nucleophilicity of the nitrogen lone pair, which is delocalized into the carbonyl group. The aromatic ring can also undergo further substitution reactions, with the existing halogen and amide groups directing the position of the incoming substituent.
Influence of Halogen Substituents on Reaction Selectivity and Rate
The chlorine and fluorine atoms on the benzene (B151609) ring of this compound exert significant electronic effects that modulate its reactivity. Halogens are generally considered deactivating groups in electrophilic aromatic substitution reactions due to their inductive electron-withdrawing effect, which is stronger than their resonance electron-donating effect. libretexts.orgmsu.edumasterorganicchemistry.com This deactivation makes the aromatic ring less susceptible to attack by electrophiles compared to unsubstituted benzene.
However, halogens are ortho-, para-directing substituents. libretexts.org This is because the lone pairs on the halogen atoms can stabilize the positive charge in the arenium ion intermediate through resonance at the ortho and para positions. libretexts.orgmsu.edu In the case of this compound, the directing effects of the three halogens and the amide group (which is also ortho-, para-directing but deactivating) would need to be considered collectively to predict the outcome of electrophilic substitution.
The nature of the halogen also plays a role. Fluorine is the most electronegative halogen, and its inductive effect is the strongest. However, its smaller size and greater ability to donate electron density via resonance compared to chlorine can sometimes lead to different reactivity patterns. acs.org In nucleophilic aromatic substitution reactions, the strong electron-withdrawing nature of the halogens can activate the ring towards attack by nucleophiles, particularly at positions ortho and para to the electron-withdrawing groups.
Investigation of Radical Reaction Pathways
Halogenated benzamides can participate in radical reactions, often initiated by light or a radical initiator. A notable process is the halogen-atom transfer (XAT), where a radical species abstracts a halogen atom from the benzamide. nih.govresearchgate.net This can generate an aryl radical, which can then undergo various transformations, such as intramolecular cyclization. nih.gov For instance, visible-light-induced XAT using α-aminoalkyl radicals has been employed for the synthesis of complex heterocyclic structures from halogen-substituted benzamides. nih.govresearchgate.net
The generation of nitrogen-centered radicals from N-fluorobenzamides has also been explored. researchgate.net These radicals can undergo intramolecular hydrogen atom transfer (HAT) followed by further reactions, demonstrating the versatility of radical pathways in modifying benzamide structures. researchgate.net Mechanistic studies, including the use of radical scavengers, can help confirm the involvement of radical intermediates in these transformations. rsc.orgbeilstein-journals.org
Oxidative Coupling Reactions in Benzamide Derivatives (e.g., using DDQ)
Oxidative coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a potent oxidant frequently used in these transformations. beilstein-journals.orgcolab.wsthieme-connect.comresearchgate.netacs.org DDQ can facilitate the oxidative coupling of amides with various substrates. colab.wsthieme-connect.com The mechanism of DDQ-mediated reactions often involves a hydride transfer from the substrate to DDQ, generating a carbocation intermediate. beilstein-journals.orgacs.org This carbocation can then be trapped by a nucleophile, such as the nitrogen of an amide, to form the coupled product.
For example, DDQ has been used for the direct oxidative coupling of amides with benzylic C-H bonds. colab.wsthieme-connect.com Computational studies on DDQ-mediated oxidative C-H cleavage reactions suggest that the reaction proceeds through a hydride transfer within a charge transfer complex, with the stability of the resulting carbocation being a key factor in determining reactivity. acs.org While specific studies on this compound in DDQ-mediated couplings are not prevalent, the general principles suggest its potential participation as a nucleophile in such reactions.
Palladium-catalyzed oxidative coupling reactions have also been developed for the arylation of tertiary benzamides, offering another route to modify benzamide structures. researchgate.net
Hydrolysis and Chemical Degradation Mechanisms
Amides are generally stable functional groups, but they can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine (or ammonia). The hydrolysis of this compound would yield 2,3-dichloro-4-fluorobenzoic acid and ammonia. The stability of the amide bond can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the halogens in this compound, can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.
Derivatization and Chemical Modification Strategies for 2,3 Dichloro 4 Fluorobenzamide
Design Principles for Synthesizing Novel Derivatives
The design of novel derivatives of 2,3-dichloro-4-fluorobenzamide is guided by established principles in medicinal chemistry and materials science. The benzamide (B126) group is a well-recognized "privileged fragment" in drug discovery, found in over 100 approved drugs, making it a frequent starting point for optimization. digitellinc.comresearchgate.net The primary goal is to systematically alter the molecule's structure to achieve a desired outcome, such as enhanced potency, improved metabolic stability, or specific targeting. acs.orgacs.org
Key design principles include:
Structure-Activity Relationship (SAR) Studies: This involves making systematic modifications to the parent molecule and assessing how these changes affect its biological activity. For the this compound core, this could involve altering the substituents on the phenyl ring or modifying the amide group to understand which structural features are critical for activity. acs.orgnih.gov
Conformational Control: The introduction of specific functional groups can influence the molecule's three-dimensional shape. For instance, an ortho-fluorine atom next to a benzamide can create an electrostatic interaction that improves membrane permeability by masking the amide N-H bond. acs.org
Physicochemical Property Modulation: The halogen atoms (chlorine and fluorine) significantly influence the molecule's electronics and lipophilicity. Derivatives can be designed to fine-tune these properties. For example, replacing or modifying these halogens can alter solubility, permeability, and metabolic stability. nih.govnih.gov
Fragment-Based Merging: This strategy involves combining the core benzamide scaffold with other known active fragments to create hybrid molecules with potentially synergistic or novel activities. nih.gov
The table below outlines common design strategies and their intended outcomes for benzamide derivatives.
| Design Strategy | Rationale & Intended Outcome |
| Ring Position Isomerism | Altering the position of the chloro and fluoro substituents to explore how electronic and steric effects impact target binding and activity. |
| Amide N-Substitution | Introducing various alkyl or aryl groups to the amide nitrogen to explore new binding interactions, improve metabolic stability, and modulate lipophilicity. sci-hub.se |
| Halogen Substitution | Replacing chlorine or fluorine with other groups (e.g., H, Br, CF₃, CN) to probe the importance of halogen bonding and electronic effects for activity. rsc.orgnih.gov |
| Introduction of H-bond Donors/Acceptors | Adding groups like -OH, -NH₂, or heterocycles to create new hydrogen bonding interactions with a biological target, potentially increasing affinity and selectivity. |
Strategies for Introducing Diverse Functionalities onto the Benzamide Scaffold
The this compound structure is amenable to several chemical reactions that can introduce a wide range of functional groups. The existing halogen atoms can serve as synthetic handles for cross-coupling reactions, while the C-H bonds on the aromatic ring can be targeted for functionalization.
Directed ortho-Metalation (DoM): The amide group can direct metallating agents (like organolithium reagents) to the C-6 position of the aromatic ring. This creates a nucleophilic site that can react with various electrophiles to introduce new substituents. scirp.org This method is powerful for regioselective functionalization.
Transition Metal-Catalyzed Cross-Coupling: The C-Cl bonds can be activated by transition metal catalysts (e.g., palladium, copper, nickel) to participate in reactions like Suzuki, Heck, and Buchwald-Hartwig amination. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of aryl, alkyl, and amino groups.
C-H Activation/Functionalization: Modern synthetic methods allow for the direct conversion of C-H bonds into new functional groups, often catalyzed by transition metals like ruthenium, cobalt, or rhodium. nih.govntu.edu.sg For the benzamide scaffold, this could enable functionalization at the C-5 or C-6 positions, which are not readily accessible by other means.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing amide and chloro groups, can be susceptible to displacement by strong nucleophiles. This allows for the introduction of oxygen, nitrogen, or sulfur-based functionalities at the C-4 position.
The following table summarizes key strategies for functionalizing the benzamide scaffold.
| Reaction Type | Target Site(s) | Functional Groups Introduced |
| Directed ortho-Metalation (DoM) | C-6 | Alkyl, silyl, carboxyl, hydroxyl, and others via electrophilic quench. scirp.org |
| Suzuki Coupling | C-2, C-3 | Aryl, heteroaryl, vinyl, alkyl groups. |
| Buchwald-Hartwig Amination | C-2, C-3 | Primary and secondary amines, amides. |
| Cobalt-Catalyzed C-H Activation | C-6 | Annulated rings (e.g., isoquinolinones). nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | C-4 | Alkoxy, aryloxy, amino, thioether groups. |
Derivatization for Enhanced Analytical Performance and Detection (e.g., HPLC-FLD)
For quantitative analysis of this compound or its derivatives, especially at low concentrations, direct detection can be challenging. Derivatization is a chemical modification process used to convert an analyte into a new compound with properties better suited for a given analytical method. researchgate.net For High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), derivatization aims to attach a fluorophore (a fluorescent tag) to the molecule of interest. researchgate.netnih.gov
Since this compound itself is not fluorescent, derivatization would require first modifying the scaffold to include a reactive functional group, such as a primary or secondary amine, a hydroxyl, or a thiol group, as described in section 6.2. This newly introduced group can then be tagged with a fluorogenic reagent. thermofisher.com
Common pre-column or post-column derivatization reagents for HPLC-FLD include:
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govthermofisher.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. researchgate.netthermofisher.com
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to yield fluorescent sulfonamide adducts. researchgate.net
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): A reagent that reacts with amine groups to produce fluorescent derivatives. mdpi.com
The table below lists common derivatizing agents and their target functionalities.
| Derivatizing Agent | Target Functional Group | Detection Method |
| o-Phthalaldehyde (OPA) | Primary Amines | HPLC-FLD nih.gov |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary Amines | HPLC-FLD thermofisher.com |
| Dansyl Chloride (DNS-Cl) | Primary/Secondary Amines, Phenols | HPLC-FLD researchgate.net |
| NBD-Cl / NBD-F | Primary/Secondary Amines, Thiols | HPLC-FLD mdpi.com |
| Benzoyl Chloride | Primary/Secondary Amines | HPLC-UV researchgate.net |
Bioisosteric Replacement Studies within Benzamide Frameworks
Bioisosterism is a cornerstone of rational drug design, involving the substitution of one functional group for another with similar physicochemical properties. acs.org This strategy is employed to enhance a molecule's potency, selectivity, or pharmacokinetic profile (e.g., absorption, metabolism, excretion) while retaining the desired biological activity. nih.govnih.gov The amide bond of a benzamide is a frequent target for bioisosteric replacement because it is often susceptible to enzymatic hydrolysis in vivo. nih.govchemrxiv.org
For the this compound framework, replacing the amide group with a more stable mimic could lead to derivatives with improved drug-like properties.
Common bioisosteres for the amide group include:
1,2,3-Triazoles: These five-membered heterocyclic rings are excellent amide bond mimics. They are synthetically accessible via "click chemistry" and are metabolically robust. chemrxiv.orgnih.gov The triazole ring maintains a similar size, planarity, and dipole moment to the amide bond it replaces. chemrxiv.org
1,3,4-Oxadiazoles: Like triazoles, oxadiazoles (B1248032) are stable heterocyclic bioisosteres that can replace the amide group, often leading to compounds with improved potency and metabolic stability. nih.govnih.gov
Amino-oxetanes: These motifs offer a more three-dimensional replacement for the planar amide group. They can maintain key hydrogen bonding interactions while improving properties like aqueous solubility and metabolic stability. digitellinc.com
Fluoroalkenes and Trifluoroethylamines: These groups can mimic the electronic and conformational properties of the amide bond while being resistant to hydrolysis. nih.gov
The following table details potential bioisosteric replacements for the amide functionality in the benzamide framework.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Amide (-CONH-) | 1,2,3-Triazole | Improved metabolic stability, similar size and dipole moment, synthetic accessibility. chemrxiv.orgnih.gov |
| Amide (-CONH-) | 1,3,4-Oxadiazole | Enhanced potency and metabolic stability, acts as a hydrogen bond acceptor. nih.govnih.gov |
| Amide (-CONH-) | Amino-oxetane | Increased 3-dimensionality, improved solubility and metabolic stability. digitellinc.com |
| Amide (-CONH-) | Fluoroalkene (-CF=CH-) | Resistant to hydrolysis, mimics peptide bond conformation. nih.gov |
| Amide (-CONH-) | Trifluoroethylamine (-CF₂-NH-) | Increased metabolic stability, potential for altered binding interactions. nih.gov |
Synthesis of Heterocyclic Compounds from Halogenated Benzamide Precursors
Halogenated benzamides, such as this compound, are valuable precursors for synthesizing more complex heterocyclic structures. The halogen atoms serve as reactive sites for intramolecular or intermolecular cyclization reactions, enabling the construction of fused ring systems that are prevalent in pharmaceuticals and functional materials. rsc.orgrsc.org
Key synthetic strategies include:
Visible-Light-Induced Cyclization: Using organophotocatalysts, halogen-substituted benzamides can undergo radical-mediated cyclization. For instance, a halogen-atom transfer (XAT) process can generate an aryl radical, which then cyclizes intramolecularly to form polycyclic structures like phenanthridinones. nih.govacs.org This method is powerful for its mild reaction conditions. rsc.org
Transition Metal-Catalyzed Annulation: Catalysts based on cobalt, ruthenium, or other metals can mediate the annulation of alkynes or other coupling partners onto the benzamide core. nih.gov This often proceeds through C-H activation ortho to the amide director group, followed by insertion and cyclization to yield substituted isoquinolinones and related heterocycles. rsc.orgnih.gov
Domino Reactions: A single synthetic operation can trigger a cascade of reactions to rapidly build molecular complexity. For example, a copper-catalyzed domino reaction between an N-fluorobenzamide and maleic anhydride (B1165640) can produce fluorescent aminonaphthalic anhydrides through a process involving C-H functionalization and a [4+2] cycloaddition. researchgate.net
These transformations convert a relatively simple benzamide precursor into valuable, complex heterocyclic scaffolds.
Advanced Applications in Chemical Synthesis and Materials Science
2,3-Dichloro-4-fluorobenzamide as a Key Synthetic Intermediate in Organic Synthesis
Benzamides are a well-established class of intermediates in organic synthesis, and halogenated derivatives are particularly important in the creation of pharmaceuticals and agrochemicals. rsc.orggoogle.com The presence of chlorine and fluorine atoms in this compound modifies the reactivity of the aromatic ring, making it susceptible to various transformations. While specific documented examples detailing the use of this compound as a starting material are not extensively reported in publicly available research, the reactivity of analogous compounds suggests its potential.
For instance, related compounds like N-(2,4-dichlorophenyl)-4-fluorobenzamide are used as intermediates in the synthesis of more complex organic molecules. The chlorine atoms on the ring can be targets for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of new functional groups. The amide group itself can be hydrolyzed to the corresponding benzoic acid or can direct ortho-lithiation to introduce substituents at the C5 position.
Role in the Synthesis of Other Fluorine-Containing Organic Intermediates
Organofluorine compounds are of immense interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. nih.govnih.gov Halogenated benzonitriles, which are precursors to benzamides, are often used in fluorination reactions. For example, dichlorobenzonitriles such as 2,6-dichlorobenzonitrile (B3417380) and 2,4-dichlorobenzonitrile (B1293624) can undergo halogen exchange reactions to produce their difluorinated counterparts, which are then hydrolyzed to the corresponding difluorobenzamides. google.com
A general method for preparing fluoro-benzamide compounds involves the fluorination of a halogenated benzonitrile (B105546) using an alkali metal fluoride (B91410), followed by hydrolysis of the resulting fluoro-benzonitrile. google.com This highlights the potential of using a precursor like 2,3-dichloro-4-fluorobenzoyl chloride or the corresponding nitrile to access other valuable fluorine-containing building blocks. Furthermore, thermal decarboxylation of tetrafluorophthalamic acids (derived from tetrafluorophthalic anhydride) yields tetrafluorobenzamides, which can then undergo nucleophilic aromatic substitution to produce various trifluorobenzamide derivatives. nih.gov This demonstrates that polyhalogenated benzamides can serve as versatile platforms for creating a library of other fluorinated intermediates.
Development of Novel Reagents and Catalysts Based on Benzamide (B126) Scaffolds
The benzamide functional group is not only a synthetic target but can also participate in or direct chemical reactions, forming the basis of novel reagents and catalysts. The amide can act as a directing group in C-H activation/functionalization reactions, enabling the selective introduction of substituents at positions that would otherwise be difficult to access. nih.gov
Recent research has explored:
Nickel Catalysis: Efficient and direct carbonylation of benzamides has been achieved using nickel catalysts, demonstrating a method for C-H/N-H activation. acs.org
Photocatalysis: Visible-light photoredox catalysis has been employed for various transformations of benzamides, including cyclizations to form isoindolinones. rsc.org
Metal-Free Couplings: The direct alkylation of N,N-dialkyl benzamides with methyl sulfides can be promoted by a simple base like lithium diisopropylamide (LDA) without the need for transition metals. nih.gov
While these studies utilize the general reactivity of the benzamide scaffold, they open avenues for developing specialized reagents and catalysts where the specific electronic and steric properties of substituents like those in this compound could be harnessed to control reactivity and selectivity.
Contributions to Supramolecular Chemistry and Crystal Engineering through Halogen Bonding and Hydrogen Bonding
The arrangement of molecules in the solid state, governed by non-covalent interactions, is critical in materials science and for understanding the properties of pharmaceuticals. Halogenated benzamides are excellent candidates for crystal engineering studies due to their capacity for forming robust and directional interactions, primarily hydrogen bonds and halogen bonds. researchgate.netmdpi.com
Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), frequently leading to the formation of predictable supramolecular synthons. In the crystal structures of numerous substituted benzamides, strong N-H···O hydrogen bonds link molecules into dimers, chains, or more complex tetrameric units. researchgate.netnih.gov
Halogen Bonding: Halogen atoms (Cl, Br, I) can act as electrophilic regions (the σ-hole) and participate in directional interactions known as halogen bonds. These interactions, often of the C-X···O or C-X···N type (where X is a halogen), play a crucial role in reinforcing and extending crystalline structures into diverse 3D networks. scispace.com The presence of both chlorine and fluorine on the this compound ring provides multiple potential sites for such interactions. Studies on related compounds show that chlorine and bromine prefer Type II contacts (where the C-X···X angle is ~90°), while fluorine prefers Type I contacts (~180°). acs.org
The interplay between strong N-H···O hydrogen bonds and various halogen-based interactions (Cl···O, Cl···Cl, C-H···F) dictates the final supramolecular architecture. researchgate.netscispace.comacs.org Analysis of related crystal structures reveals common patterns that can be expected for this compound.
| Interaction Type | Description | Typical Geometry / Distance | Reference |
| N-H···O Hydrogen Bond | Forms strong, predictable synthons like dimers and chains between amide groups. | N···O distance ~2.9-3.1 Å | researchgate.netnih.gov |
| C-I···N Halogen Bond | A directional bond between an iodine atom (donor) and a nitrogen atom (acceptor). | I···N distance ~2.99 Å, C-I···N angle ~175° | scispace.com |
| Cl···Cl Halogen Bond | An interaction between two chlorine atoms, often stabilizing packing. | Cl···Cl distance < 3.50 Å (sum of vdW radii) | mdpi.com |
| C-H···O/F Interactions | Weaker hydrogen bonds that provide additional stabilization to the 3D network. | H···O/F distances vary | scispace.commdpi.com |
| π–π Stacking | Interactions between aromatic rings that contribute to the overall crystal packing. | Centroid-to-centroid distance ~3.7 Å | nih.gov |
This table presents data from analogous halogenated benzamide structures to illustrate the potential interactions for this compound.
In the crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide, for example, primary N-H···O hydrogen bonds create 1D chains, which are further assembled by weaker C-H···F/O interactions and C-F···C stacking contacts. mdpi.com The combination of these varied forces allows for the precise engineering of crystalline materials with desired properties. scispace.com
Future Research Directions and Unexplored Avenues
Development of Innovative and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient chemical manufacturing necessitates the development of advanced synthetic methodologies. For 2,3-Dichloro-4-fluorobenzamide and related compounds, future research could pivot towards greener and more sustainable synthetic processes.
Mechanochemistry: This solvent-free approach uses mechanical force to induce chemical reactions. beilstein-journals.org Research into the mechanochemical synthesis of benzimidazoles and quinazolin-4(3H)-ones using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant has demonstrated the potential of ball milling for C-N coupling reactions. beilstein-journals.orgd-nb.info Future work could adapt these solvent-free, mechanochemical conditions for the amidation of a 2,3-dichloro-4-fluorobenzoyl derivative, potentially reducing solvent waste and energy consumption compared to traditional solution-phase methods. d-nb.info
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. Investigating the synthesis of this compound in a flow system could enable the safe handling of reactive intermediates and facilitate a more streamlined, automated production process.
Catalytic Innovations: Research should also focus on developing novel catalytic systems that are more efficient and sustainable. This includes exploring earth-abundant metal catalysts or even metal-free catalytic systems to replace precious metal catalysts often used in cross-coupling and amidation reactions.
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
To optimize synthetic routes, a deep understanding of reaction kinetics and mechanisms is essential. Advanced in-situ spectroscopic techniques allow for real-time monitoring of chemical transformations as they occur in the reaction vessel.
In-Situ FTIR and Raman Spectroscopy: Techniques like fiber-optic coupled Fourier-transform infrared spectroscopy (FTIR-ATR) and Raman spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products in real-time. mdpi.comeuropean-mrs.com Applying these methods to the synthesis of this compound would enable precise determination of reaction endpoints, identification of transient intermediates, and optimization of reaction conditions to maximize yield and purity. mdpi.comyoutube.com For instance, monitoring the formation of a key intermediate, such as a 2,3-dichloro-4-fluorobenzoyl chloride, would allow for its immediate use in the subsequent amidation step, minimizing degradation. mdpi.com
These non-destructive, real-time analytical methods provide invaluable data for process analytical technology (PAT), contributing to more robust and reproducible manufacturing processes. mdpi.com
Integration of Machine Learning and Artificial Intelligence in Chemical Design and Synthesis
The intersection of artificial intelligence (AI) and chemistry is creating new paradigms for molecular design and synthesis. engineering.org.cnresearchgate.net
Reaction Prediction and Optimization: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations. engineering.org.cnaliyuncs.com For this compound, an AI model could predict optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts, thereby reducing the number of empirical experiments required. engineering.org.cnarxiv.org
De Novo Design: AI can also be used in the de novo design of molecules with specific desired properties. While the core structure of this compound is set, AI could be employed to design derivatives with enhanced biological activity or material properties by suggesting modifications to the amide substituent.
Explainable AI (XAI): A significant challenge in using AI is the "black-box" nature of many models. Future research should focus on developing interpretable models that provide chemically meaningful insights into why certain conditions or structures are predicted to be optimal. arxiv.org This approach bridges the gap between computational prediction and a chemist's understanding of reactivity. arxiv.org
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The electronic properties conferred by the three halogen substituents on the phenyl ring of this compound suggest that it could participate in a variety of novel chemical transformations.
C-H Functionalization: Direct C-H functionalization is a powerful strategy for streamlining the synthesis of complex molecules. Research could explore selective C-H activation of the benzamide (B126) ring, directed by the amide group or the existing halogen pattern, to introduce new functional groups without the need for pre-functionalized starting materials. researchgate.net
Halogen-Bonding Catalysis: Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species (a σ-hole donor). acs.org The chlorine and fluorine atoms of this compound could act as halogen bond donors to activate substrates in organocatalytic reactions. Computational studies could first model these interactions to predict their strength and geometric preferences, guiding the design of experiments where the compound is used as a novel organocatalyst. acs.org
Photoredox Catalysis: The unique electronic nature of the polysubstituted ring might lend itself to photoredox-catalyzed reactions, enabling novel bond formations under mild conditions.
Computational Design of Functional Materials Incorporating Halogenated Benzamide Moieties
Halogenated organic molecules are crucial building blocks in materials science, particularly in crystal engineering and the design of functional materials. acs.orgirb.hr
Crystal Engineering: The specific arrangement of chloro and fluoro substituents in this compound dictates its intermolecular interactions, including hydrogen bonding (via the amide N-H), dipole-dipole interactions, and halogen bonding. acs.orgmdpi.commdpi.com Computational methods can be used to predict the crystal packing and supramolecular synthons that this molecule is likely to form. sintef.noresearchgate.net This predictive power allows for the rational design of co-crystals and other crystalline materials with desired physical properties, such as specific melting points or solubility profiles.
Metal-Organic Frameworks (MOFs): While the benzamide itself may not be a typical linker, it could be functionalized to serve as a ligand for the construction of MOFs. acs.org Computational screening could predict the topology and properties (e.g., gas storage capacity, catalytic activity) of hypothetical MOFs built from linkers derived from this compound. acs.org The halogenated pockets within such MOFs could offer unique host-guest properties.
Organic Electronics: The electron-withdrawing nature of the halogen substituents can significantly influence the frontier molecular orbitals (HOMO/LUMO) of the molecule. Computational design can explore how incorporating the this compound scaffold into larger conjugated systems could lead to new organic semiconductors or emissive materials for applications in OLEDs or sensors. irb.hr
Q & A
Q. What are the recommended synthetic routes for 2,3-Dichloro-4-fluorobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with halogenation of fluorobenzene derivatives. For example, nucleophilic substitution on 4-fluorobenzamide precursors using chlorinating agents (e.g., Cl₂/FeCl₃) under controlled temperatures (40–60°C) can yield the desired product. Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. DMF), and reaction time to minimize byproducts like polychlorinated analogs . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers validate the purity of this compound, and what analytical techniques are critical?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with NMR (¹H/¹³C) to confirm structural integrity. For halogen quantification, use ion chromatography or X-ray crystallography to resolve positional isomerism . Cross-validate results with mass spectrometry (ESI-MS) to detect trace impurities (<0.5%) .
Q. What solvent systems are optimal for dissolving this compound in biological assays?
- Methodological Answer : Use polar aprotic solvents like DMSO (10–20 mM stock solutions) due to the compound’s low aqueous solubility. For in vitro studies, dilute stocks in PBS (pH 7.4) with ≤1% DMSO to avoid cellular toxicity. Pre-filter (0.22 µm) to remove particulates .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?
- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., protein binding, pH). Design a comparative study using orthogonal assays (e.g., fluorescence polarization vs. SPR) under standardized conditions. Apply multivariate analysis to isolate confounding factors like solvent interference or metabolite formation . Triangulate findings with in silico docking (AutoDock Vina) to assess target binding consistency .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing Cl with Br or modifying the benzamide core). Use QSAR models (Molinspiration, SwissADME) to predict logP, bioavailability, and binding affinity. Validate experimentally via dose-response curves (IC₅₀) in enzyme inhibition assays (e.g., kinase panels) . Cross-reference with crystallographic data to map steric and electronic effects .
Q. How can researchers address discrepancies in reported toxicity profiles of this compound?
- Methodological Answer : Discrepancies may stem from metabolic variability (e.g., CYP450 isoforms). Conduct species-specific toxicity assays (rat hepatocytes vs. human cell lines) and compare metabolite profiles via LC-MS/MS . For in vivo studies, employ toxicogenomics (RNA-seq) to identify differentially expressed genes linked to oxidative stress .
Methodological Best Practices
Q. What experimental design principles mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Use statistical process control (SPC) charts to monitor purity across batches. Archive samples in inert atmospheres (argon) to prevent degradation .
Q. How should researchers handle conflicting spectral data (NMR vs. IR) for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
